molecular formula C23H34Cl2N4O2S B12759966 Thiourea, N-ethyl-N'-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-, dihydrochloride CAS No. 85868-77-5

Thiourea, N-ethyl-N'-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-, dihydrochloride

Cat. No.: B12759966
CAS No.: 85868-77-5
M. Wt: 501.5 g/mol
InChI Key: CUMATRQAMZFROH-UHFFFAOYSA-N
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Description

Thiourea, N-ethyl-N’-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-, dihydrochloride is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This particular compound is characterized by the presence of a piperazine ring and a methoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-ethyl-N’-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-, dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The starting material, 2-methoxyphenylpiperazine, is synthesized through the reaction of 2-methoxyaniline with piperazine.

    Alkylation: The piperazine derivative is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Thiourea Formation: The alkylated piperazine derivative is reacted with an isothiocyanate to form the thiourea moiety.

    Final Coupling: The final step involves coupling the thiourea derivative with a phenylpropoxy group under suitable conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-ethyl-N’-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

Thiourea, N-ethyl-N’-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-, dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antipsychotic or antidepressant due to its interaction with serotonin and dopamine receptors.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Thiourea, N-ethyl-N’-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-, dihydrochloride involves its interaction with specific molecular targets:

    Receptor Binding: The compound binds to serotonin and dopamine receptors, modulating their activity.

    Enzyme Inhibition: It can inhibit certain enzymes, affecting various biochemical pathways.

    Signal Transduction: The compound may influence signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Thiourea Derivatives: Compounds like N-phenylthiourea and N,N’-diethylthiourea share structural similarities.

    Piperazine Derivatives: Compounds such as 1-(2-methoxyphenyl)piperazine and N-ethylpiperazine are related due to the presence of the piperazine ring.

Uniqueness

Thiourea, N-ethyl-N’-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-, dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

85868-77-5

Molecular Formula

C23H34Cl2N4O2S

Molecular Weight

501.5 g/mol

IUPAC Name

1-ethyl-3-[4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]thiourea;dihydrochloride

InChI

InChI=1S/C23H32N4O2S.2ClH/c1-3-24-23(30)25-19-9-11-20(12-10-19)29-18-6-13-26-14-16-27(17-15-26)21-7-4-5-8-22(21)28-2;;/h4-5,7-12H,3,6,13-18H2,1-2H3,(H2,24,25,30);2*1H

InChI Key

CUMATRQAMZFROH-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NC1=CC=C(C=C1)OCCCN2CCN(CC2)C3=CC=CC=C3OC.Cl.Cl

Origin of Product

United States

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